molecular formula C10H8N2 B046406 1,8-Dihydropyrrolo[3,2-g]indole CAS No. 112149-08-3

1,8-Dihydropyrrolo[3,2-g]indole

Cat. No. B046406
M. Wt: 156.18 g/mol
InChI Key: GIFQCQQRFVUWJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 1,8-dihydropyrrolo[2,3-b]indole ring system, which is similar to 1,8-Dihydropyrrolo[3,2-g]indole, can be readily prepared in three steps from indole-3-carbaldehyde . Its 1-allyl derivatives undergo photochemical rearrangement to the 2H-isomers .


Molecular Structure Analysis

The molecular formula of 1,8-Dihydropyrrolo[3,2-g]indole is C10H8N2 . It has a molecular weight of 156.18 g/mol .


Chemical Reactions Analysis

Various methodologies for the synthesis of indole and its derivatives in water are described . Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .

Scientific Research Applications

  • Synthesis and Photochemical Rearrangement : This compound can be used for the synthesis and photochemical rearrangement of 1-allyl derivatives. This process involves the photochemical rearrangement of the 1,8-dihydropyrrolo[2,3-b]indole ring system to 2H-isomers (Moody & Ward, 1984).

  • Access to Synthetic and Biological Ring Systems : It provides simple access to ring systems that are of potential synthetic and biological interest. This is especially relevant in the context of photochemistry of benzotriazoles (Al-Jalal et al., 2014).

  • Electrochemical Polymerization : Electrochemical polymerization of 1,8-Dihydropyrrolo[3,2-g]indole isomers can produce films with higher conductivities, a feature significant for material science applications (Zotti et al., 1989).

  • Synthesis of Antitumor Antibiotics : The synthesis based on photolysis of 1-alkenylbenzotriazoles is applied to the synthesis of the 2,3-dihydropyrrolo[1,2-a]indole nucleus, a key component in mitomycin antitumor antibiotics (Wender & Cooper, 1986).

  • Preparation of Various Cycloadducts : The synthesis of 2,4-dihydropyrrolo[3,4-b]indole leads to the preparation of cycloadducts and benzocarbazole derivatives, important in organic chemistry (Sha et al., 1987).

  • Photovoltaic Device Applications : The 2,7-DPPIIDPP molecule, related to 1,8-Dihydropyrrolo[3,2-g]indole, shows potential applications in photovoltaic devices due to its good thermal stability and broad UV/Vis absorption (Lai et al., 2013).

  • Structure and Energy Preference Studies : The structure of dihydropyrroloindoles like 1,5-divinyl-1,4,5,8-tetrahydro[3,2-f]indole is studied for its energy preference and conjugation in cyclohexadiene systems (Vashchenko et al., 2006).

  • Synthesis of COX-2 Inhibitors : Diaryl-Substituted (Dihydro)pyrrolo[3,2,1-hi]indoles, which have a fluoro substituent, are promising candidates for developing radiolabeled COX-2 inhibitors, useful in positron emission tomography (PET) imaging (Laube et al., 2015).

Safety And Hazards

The safety data sheet for indole, a compound similar to 1,8-Dihydropyrrolo[3,2-g]indole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause serious eye damage/eye irritation, and skin sensitization .

properties

IUPAC Name

1,8-dihydropyrrolo[3,2-g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFQCQQRFVUWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CN3)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dihydropyrrolo[3,2-g]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VJ Bhanvadia, YJ Mankad, AL Patel… - New Journal of …, 2018 - pubs.rsc.org
Polycyclic fused aromatic pyrrole-based compounds, benzodipyrrole, naphthobipyrrole and their alkylated derivatives, were synthesized and studied electrochemically. Amongst these, …
Number of citations: 8 pubs.rsc.org
VJ Bhanvadia, A Choudhury, PK Iyer, SS Zade… - Polymer, 2020 - Elsevier
Two novel electron accepting bis-isatins, having fused bis-lactam rings have been synthesized from corresponding pyrroloindoles 7 and 14 by one-pot direct oxidation approach …
Number of citations: 2 www.sciencedirect.com
MM Cummings - 2013 - researchrepository.wvu.edu
Palladium-catalyzed reductive N-heteroannulation of ortho-nitrostyrenes has become a synthetically useful method for the construction of indoles and indole-based heterocycles. …
Number of citations: 2 researchrepository.wvu.edu
P Isar, M Ravikanth - The Journal of Organic Chemistry, 2020 - ACS Publications
Dibenzoylbenzodipyrroles: Key Precursors for the Synthesis of Fused meso-Aryl Sapphyrins | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution …
Number of citations: 5 pubs.acs.org
VJ Bhanvadia - 2019 - search.proquest.com
Since the past two decades, conjugated polymers have grabbed undivided attention of the researchers, as they can be simply and cost-effectively processed compared to their …
Number of citations: 0 search.proquest.com

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